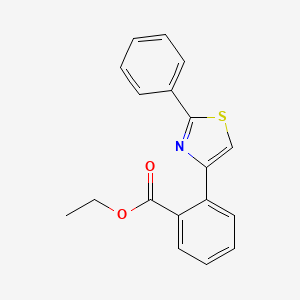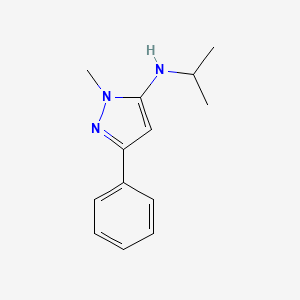
3-Methyltetracosane
概要
説明
3-Methyltetracosane is a hydrocarbon compound with the molecular formula C₂₅H₅₂. It is a branched alkane, specifically a methyl-substituted tetracosane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds. The structure of this compound includes a methyl group attached to the third carbon of a tetracosane chain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyltetracosane can be achieved through various organic synthesis methods. One common approach involves the alkylation of tetracosane with a methylating agent under controlled conditions. This process typically requires a catalyst, such as aluminum chloride, to facilitate the reaction. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of longer-chain hydrocarbons followed by selective methylation. This method ensures high yield and purity of the desired product. The reaction conditions, including temperature, pressure, and catalyst choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 3-Methyltetracosane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Oxidation: Under controlled conditions, this compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Although already fully saturated, this compound can undergo reductive cleavage under extreme conditions, though this is less common.
Substitution: Halogenation is a common substitution reaction for alkanes. For this compound, halogenation with chlorine or bromine can occur in the presence of ultraviolet light or a radical initiator, leading to the formation of various haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl₂) or bromine (Br₂) with ultraviolet light or radical initiators
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Cleaved hydrocarbons (less common)
Substitution: Haloalkanes (e.g., 3-chlorotetracosane, 3-bromotetracosane)
科学的研究の応用
3-Methyltetracosane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.
Biology: In entomology, this compound is studied as a component of insect cuticular hydrocarbons, which play a role in communication and mating behaviors.
Medicine: While not directly used as a therapeutic agent, its derivatives and analogs are explored for potential pharmacological activities.
Industry: It serves as a model compound for studying the properties and behaviors of long-chain hydrocarbons in various industrial processes, including lubrication and material science.
作用機序
The mechanism of action of 3-Methyltetracosane in biological systems, particularly in insects, involves its role as a pheromone. It interacts with specific olfactory and gustatory receptors, triggering neural pathways that influence behaviors such as mating and social interactions. The molecular targets include olfactory receptor neurons that detect the presence of the compound and initiate a cascade of neural signals leading to behavioral responses.
類似化合物との比較
2-Methyltetracosane: Another methyl-substituted tetracosane with the methyl group on the second carbon.
Tetracosane: The parent hydrocarbon without any methyl substitution.
7-Tricosene: A related hydrocarbon with a double bond, often studied in the context of insect pheromones.
Uniqueness of 3-Methyltetracosane: this compound is unique due to its specific methyl substitution pattern, which influences its physical and chemical properties. This substitution affects its boiling point, melting point, and reactivity compared to its non-methylated counterpart, tetracosane, and other methyl-substituted isomers.
特性
IUPAC Name |
3-methyltetracosane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(3)5-2/h25H,4-24H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDMIARWXIPIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335810 | |
| Record name | 3-methyltetracosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65820-52-2 | |
| Record name | 3-methyltetracosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![chromeno[3,4-b]pyridin-5-one](/img/structure/B3055529.png)

![[1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B3055531.png)


![1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B3055536.png)








